PSS-Vinyl-Heptaisobutyl substituted
Overview
Description
PSS-Vinyl-Heptaisobutyl substituted, also known as 1-Vinyl-3,5,7,9,11,13,15-isobutylpentacyclo-[9.5.1.13,9.15,15.17,13]octasiloxane, is a polyhedral oligomeric silsesquioxane (POSS) derivative. This compound is characterized by its unique cage-like structure, which imparts exceptional thermal and mechanical properties. It is widely used in various industrial applications, particularly in the development of advanced materials and nanocomposites .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of PSS-Vinyl-Heptaisobutyl substituted typically involves the reaction of vinyl-substituted silanes with heptaisobutyl-substituted silsesquioxanes. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Common solvents used in the synthesis include tetrahydrofuran (THF) and chloroform, while the reaction temperature is maintained between 213-219°C .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using similar synthetic routes. The process involves the use of large-scale reactors and precise control of reaction parameters to achieve high yields and purity. The compound is then purified through techniques such as distillation and recrystallization .
Chemical Reactions Analysis
Types of Reactions
PSS-Vinyl-Heptaisobutyl substituted undergoes various chemical reactions, including:
Oxidation: The vinyl group can be oxidized to form epoxides or other oxygen-containing functional groups.
Reduction: The compound can be reduced to form different derivatives with altered properties.
Substitution: The vinyl group can participate in substitution reactions, leading to the formation of new compounds with different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as lithium aluminum hydride. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions include epoxides, alcohols, and various substituted derivatives. These products are often used as intermediates in the synthesis of more complex compounds .
Scientific Research Applications
Mechanism of Action
The mechanism of action of PSS-Vinyl-Heptaisobutyl substituted involves its interaction with various molecular targets and pathways. Its cage-like structure allows it to encapsulate other molecules, protecting them from degradation and enhancing their stability. This property is particularly useful in drug delivery systems, where the compound can encapsulate therapeutic agents and release them in a controlled manner .
Comparison with Similar Compounds
PSS-Vinyl-Heptaisobutyl substituted is unique due to its specific substitution pattern and cage-like structure. Similar compounds include:
PSS-Octavinyl substituted: This compound has multiple vinyl groups, which can participate in various chemical reactions, making it versatile for different applications.
PSS-(2,3-Propanediol)propoxy-Heptaisobutyl substituted:
PSS-(1-Propylmethacrylate)-Heptaisobutyl substituted: This compound is used in the synthesis of advanced polymers and materials due to its unique properties.
In comparison, this compound stands out for its balance of thermal stability, mechanical strength, and versatility in chemical reactions .
Properties
IUPAC Name |
1-ethenyl-3,5,7,9,11,13,15-heptakis(2-methylpropyl)-2,4,6,8,10,12,14,16,17,18,19,20-dodecaoxa-1,3,5,7,9,11,13,15-octasilapentacyclo[9.5.1.13,9.15,15.17,13]icosane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H66O12Si8/c1-16-43-31-44(17-24(2)3)34-47(20-27(8)9)36-45(32-43,18-25(4)5)38-49(22-29(12)13)39-46(33-43,19-26(6)7)37-48(35-44,21-28(10)11)41-50(40-47,42-49)23-30(14)15/h16,24-30H,1,17-23H2,2-15H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YJYPHYFVIQJBFN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C[Si]12O[Si]3(O[Si]4(O[Si](O1)(O[Si]5(O[Si](O2)(O[Si](O3)(O[Si](O4)(O5)C=C)CC(C)C)CC(C)C)CC(C)C)CC(C)C)CC(C)C)CC(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H66O12Si8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40409013 | |
Record name | AGN-PC-0LNMQP | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40409013 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
843.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
444315-18-8 | |
Record name | AGN-PC-0LNMQP | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40409013 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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